
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction and Formation Studies
Dihydroindoloquinazoline Derivatives Formation : Harano et al. (2007) investigated the reaction of compounds similar to the target chemical, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This study contributes to the understanding of the reaction mechanisms and potential applications in synthetic chemistry (Harano et al., 2007).
Condensation for Heterocyclization : Moskvina et al. (2015) demonstrated that similar compounds can undergo condensation reactions, leading to heterocyclization and forming isoflavone and other heterocycles. This is important for the synthesis of complex organic compounds (Moskvina et al., 2015).
Synthesis and Characterization
Structural Optimization and Docking Studies : Shahana and Yardily (2020) synthesized and characterized similar compounds, providing insights into their structural optimization, theoretical vibrational spectra, and potential for antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antimycotic Activity Investigation : Raga et al. (1992) synthesized and tested similar compounds for antimycotic activity, contributing to the development of new antifungal agents (Raga et al., 1992).
Nucleophilic Addition and Functionalization
- Nucleophilic Addition for Substituted Indoles : Comber and Moody (1992) explored nucleophilic addition reactions with similar compounds, leading to the synthesis of substituted indoles. This research aids in the development of novel synthetic routes for indole derivatives (Comber & Moody, 1992).
Antimicrobial and Antifungal Activities
Novel 1H-Indole Derivatives with Antimicrobial Activity : A 2020 study on the synthesis of new 1H-Indole derivatives, including compounds similar to the target chemical, revealed significant antimicrobial and antifungal activities (2020).
Antimicrobial Activity of Ethanone Derivatives : Wanjari (2020) focused on the synthesis and antimicrobial activity of ethanone derivatives, providing valuable insights into the potential pharmaceutical applications of these compounds (Wanjari, 2020).
Further Research Applications
Functionalization of Benzo[b]thiophene Derivatives : Pouzet et al. (1998) synthesized a compound similar to the target chemical, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives. This has implications for organic synthesis and drug development (Pouzet et al., 1998).
Synthesis and Antibacterial Evaluation of Pyrazolinyl Bromophenylthiazoles : Hawaiz (2018) conducted a study on the synthesis and antibacterial evaluation of pyrazolinyl bromophenylthiazoles, showcasing the potential of these compounds in antibacterial applications (Hawaiz, 2018).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-32-22-12-6-19(7-13-22)24-16-28-26(30(24)21-10-8-20(27)9-11-21)33-17-25(31)29-15-14-18-4-2-3-5-23(18)29/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLNIRKQXLPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
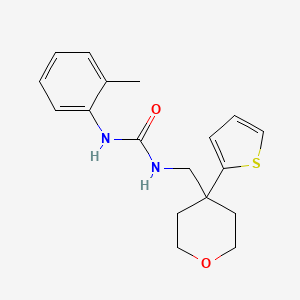
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)
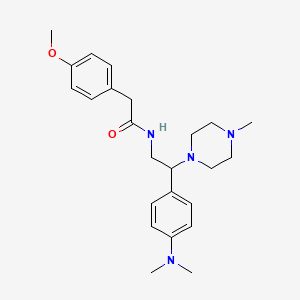
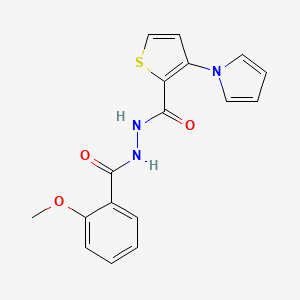

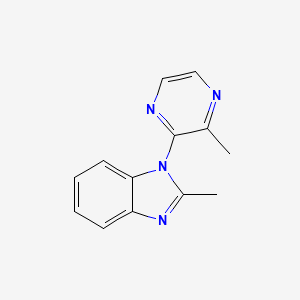
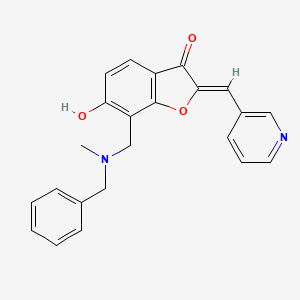
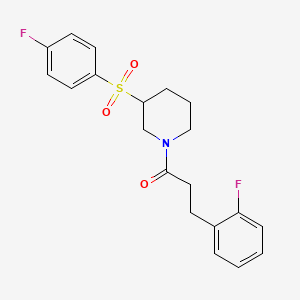
![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)